molecular formula C15H13FO4 B1344963 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 1142201-93-1

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B1344963
CAS No.: 1142201-93-1
M. Wt: 276.26 g/mol
InChI Key: QPUGTGMTCJMOIQ-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C15H13FO4 and a molecular weight of 276.26 g/mol . This compound is characterized by the presence of a fluorobenzyl group and a methoxybenzoic acid moiety, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 3-fluorobenzyl alcohol with 3-methoxybenzoic acid under specific conditions. One common method is the esterification reaction, where the alcohol and acid are reacted in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzoic acid moiety can also contribute to the compound’s overall activity by providing additional binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid is unique due to its specific combination of a fluorobenzyl group and a methoxybenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-7-3-6-12(15(17)18)14(13)20-9-10-4-2-5-11(16)8-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUGTGMTCJMOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219194
Record name Benzoic acid, 2-[(3-fluorophenyl)methoxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-93-1
Record name Benzoic acid, 2-[(3-fluorophenyl)methoxy]-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[(3-fluorophenyl)methoxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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